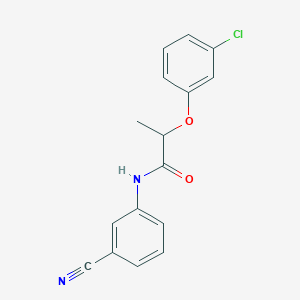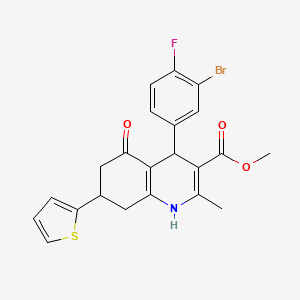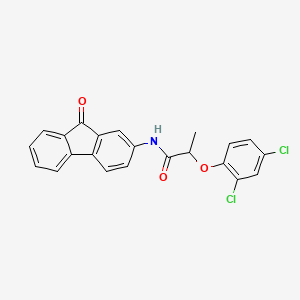
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPP has been shown to have various biochemical and physiological effects, and its mechanism of action is still being studied.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide is still being studied, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been shown to have various biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been shown to have antioxidant properties and to inhibit the growth of cancer cells. 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has also been shown to affect the levels of neurotransmitters in the brain, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide a potentially safer option for the development of new pain medications. However, one limitation of using 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide. One direction is the development of new pain medications based on 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide. Another direction is the study of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide’s potential use in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide and its effects on neurotransmitters in the brain. Finally, the development of new synthesis methods for 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide with improved solubility and efficiency may also be an area of future research.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been shown to have various biochemical and physiological effects, and its mechanism of action is still being studied. While 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has limitations, such as its limited solubility in water, it has potential advantages for the development of new pain medications. Further research is needed to fully understand the potential applications of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide and its mechanism of action.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been used in various scientific research applications, such as in the study of pain and inflammation. 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11(21-15-7-3-5-13(17)9-15)16(20)19-14-6-2-4-12(8-14)10-18/h2-9,11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGXCJFGWGUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075241.png)


![1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate](/img/structure/B4075260.png)
![N-(3,5-dimethoxyphenyl)-5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4075270.png)
![1-[4-(4-iodophenoxy)butyl]piperazine oxalate](/img/structure/B4075280.png)
![N,N-dicyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075290.png)
![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine](/img/structure/B4075292.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4075297.png)
![1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4075302.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4075304.png)